N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide
Description
N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]ethanediamide is an ethanediamide derivative characterized by a central oxalamide backbone (N-C(=O)-C(=O)-N) flanked by two substituents: a 2,2-dimethoxyethyl group and a 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl moiety. The thiazinan ring (a six-membered sulfur-containing heterocycle with a sulfone group) confers unique electronic and steric properties, while the dimethoxyethyl chain may enhance solubility and metabolic stability.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-24-14(25-2)11-17-15(20)16(21)18-12-5-7-13(8-6-12)19-9-3-4-10-26(19,22)23/h5-8,14H,3-4,9-11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZJAKRCFMSUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.46 g/mol
- IUPAC Name : N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide
The unique structure of this compound includes a thiazine ring, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiazine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, compounds similar to this compound demonstrated inhibition rates exceeding 80% against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several derivatives of thiazine compounds have been investigated for their anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, a related thiazolidinone derivative exhibited significant growth inhibition in HT29 adenocarcinoma cells and H460 lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Case Studies
- Study on Antimicrobial Properties :
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxicity of thiazine derivatives on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential for development as an anticancer agent .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | % Inhibition |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 26 | 91.66 |
| Compound B | Escherichia coli | 24 | 88.46 |
| N-(2,2-Dimethoxyethyl)... | E. coli | 25 | 85.00 |
Table 2: Anticancer Activity on Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 12.5 |
| Compound B | H460 | 15.0 |
| N-(2,2-Dimethoxyethyl)... | HT29 | 10.0 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethanediamide derivatives are widely explored due to their versatility in drug design and industrial applications. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural Analogues
2.1.1. N'-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide (CAS 1105245-73-5)
- Structure : Similar backbone but replaces the thiazinan ring with a five-membered thiazolidin ring and substitutes the dimethoxyethyl group with a hydroxyethyl chain.
- Molecular Weight : 327.36 g/mol (vs. target compound’s estimated ~370–400 g/mol).
- The hydroxyethyl group may lower lipophilicity compared to the dimethoxyethyl substituent, influencing solubility and bioavailability.
2.1.2. N-(2-Ethoxyphenyl)-N'-[4-(10-methylundecyl)phenyl]ethanediamide (CAS 82493-14-9)
- Structure : Features ethoxyphenyl and long alkyl chain (10-methylundecyl) substituents.
- Application : Used as a light stabilizer/UV absorber in coatings, highlighting ethanediamides’ utility in materials science .
- The long alkyl chain enhances hydrophobicity, favoring industrial over pharmaceutical applications.
Functional Analogues
2.2.1. N-Substituted Acetamides (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide)
- Structure : Acetamide backbone with aryl and thiazol substituents.
- Key Differences :
- The acetamide backbone lacks the dual carbonyl groups of ethanediamides, reducing hydrogen-bonding capacity.
- Thiazol rings (vs. thiazinan) offer distinct electronic profiles for metal coordination.
2.2.2. (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
- Structure : Incorporates a dioxothiazolidin-ylidene group linked to a benzamide.
- Synthesis : Uses carbodiimide coupling agents (e.g., EDC/HOBt), a method common in amide/ethanediamide synthesis .
- Key Differences :
- The α,β-unsaturated carbonyl system in the dioxothiazolidin-ylidene group enables conjugation, absent in the target compound.
Table 1. Comparative Analysis of Selected Compounds
Research Findings and Implications
- Thiazinan vs. Thiazolidin Rings : The six-membered thiazinan in the target compound likely offers greater conformational flexibility than five-membered thiazolidin derivatives, which could enhance binding to biological targets or materials matrices .
- Substituent Effects : The dimethoxyethyl group may improve solubility compared to hydroxyethyl or long alkyl chains, balancing lipophilicity for drug-like properties .
- Synthetic Methods : Carbodiimide-mediated coupling (e.g., EDC/HOBt) is prevalent in synthesizing ethanediamides and acetamides, suggesting scalable routes for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
